(R)-Finerenone is a novel non-steroidal mineralocorticoid receptor antagonist, developed primarily for the treatment of chronic kidney disease and heart failure. It is characterized by its unique binding mode, which allows for high potency and selectivity for the mineralocorticoid receptor. Unlike traditional steroidal antagonists, (R)-Finerenone exhibits a distinct mechanism that reduces the recruitment of transcriptional cofactors, leading to a different gene expression profile compared to other mineralocorticoid receptor antagonists such as spironolactone and eplerenone .
(R)-Finerenone is classified as a third-generation dihydropyridine derivative and falls under the category of non-steroidal mineralocorticoid receptor antagonists. Its development was driven by the need for safer alternatives to existing steroidal agents, particularly regarding side effects like hyperkalemia and hormonal disturbances .
The synthesis of (R)-Finerenone involves several methods, with one notable approach being an enantioselective total synthesis that employs asymmetric transfer hydrogenation. This process allows for the selective formation of the desired chiral center while minimizing by-products. The synthesis typically includes six steps, starting from readily available precursors and culminating in the formation of (R)-Finerenone with high yield and purity .
Recent patents have detailed various processes for preparing (R)-Finerenone, emphasizing the use of specific solvents and reaction conditions to enhance yield. For instance, processes involving dimethylformamide and ethyl acetate have been highlighted as effective in isolating intermediates with high purity .
The molecular structure of (R)-Finerenone can be represented by its chemical formula:
It features a complex arrangement with a naphthyridine core, an ethoxy group, and a cyano substituent. The stereochemistry at the chiral center is crucial for its biological activity, making the (R)-enantiomer specifically important in its therapeutic efficacy .
High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used techniques to confirm the structure of (R)-Finerenone and its metabolites during synthesis .
(R)-Finerenone undergoes various chemical reactions during its synthesis, including:
The technical details of these reactions often involve optimizing conditions such as temperature, pressure, and catalysts to ensure high yields of the desired product.
(R)-Finerenone acts primarily as an inverse agonist at the mineralocorticoid receptor. Its mechanism involves binding to the receptor in a manner that prevents aldosterone and cortisol from activating it. This action leads to decreased transcriptional activity associated with sodium retention, fibrosis, and inflammation in target tissues such as the kidneys and heart .
Clinical studies have shown that (R)-Finerenone significantly reduces albuminuria in patients with chronic kidney disease and type 2 diabetes while minimizing adverse effects compared to traditional steroidal antagonists . The drug's selectivity for the mineralocorticoid receptor over other steroid receptors contributes to its favorable safety profile.
(R)-Finerenone exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations .
(R)-Finerenone is primarily used in clinical settings for managing chronic kidney disease associated with type 2 diabetes mellitus. Its application extends to patients with heart failure as well. Clinical trials have demonstrated its efficacy in reducing cardiovascular risks while maintaining a lower incidence of hyperkalemia compared to traditional treatments .
Moreover, ongoing research continues to explore additional therapeutic applications of (R)-Finerenone in various cardiovascular conditions due to its unique pharmacological profile. Its development represents a significant advancement in treating diseases linked with mineralocorticoid receptor activation.
(R)-Finerenone (chemical name: (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide) is a third-generation non-steroidal mineralocorticoid receptor (MR) antagonist characterized by its stereoselective binding. It exhibits high-affinity binding to the human MR ligand-binding domain (LBD) with a dissociation constant (Kd) of 18 nM, significantly lower than eplerenone (Kd = 990 nM) and comparable to spironolactone (Kd = 24 nM) [2] [5]. Unlike steroidal antagonists, (R)-Finerenone demonstrates isoform selectivity by preferentially binding to the inactive conformation of MRα (predominant in kidneys and heart) over MRβ, with a 12-fold higher binding affinity for MRα. This selectivity arises from its optimized interaction with helix H3 and the loop between H1 and H3 in the MRα LBD, where key residues (e.g., Ser810, Ala773) form a hydrogen bond network with the compound’s 4-cyano group and methoxy substituents [3] [9].
Kinetic binding studies reveal that (R)-Finerenone dissociates 3.5-fold slower from MR than its (S)-enantiomer (t₁/₂ = 45 min vs. 13 min), contributing to prolonged receptor occupancy [5]. This enantiomeric preference is attributed to steric complementarity between the (R)-configuration and a hydrophobic subpocket in MR formed by Leu769, Val829, and Phe826. Consequently, (R)-Finerenone achieves 50-fold higher transcriptional inhibition of aldosterone-induced genes (e.g., SGK1, SCNN1A) compared to the (S)-form in renal tubular cell assays [6].
Table 1: Binding Kinetics of (R)-Finerenone vs. Mineralocorticoid Receptor Antagonists
Compound | MR Kd (nM) | Dissociation t₁/₂ (min) | MRα Selectivity (vs. MRβ) |
---|---|---|---|
(R)-Finerenone | 18 | 45 | 12-fold |
(S)-Finerenone | 310 | 13 | 2-fold |
Spironolactone | 24 | >120 | 1-fold |
Eplerenone | 990 | 30 | 1-fold |
(R)-Finerenone functions as a bulky antagonist that induces unique allosteric effects on MR dynamics. Unlike steroidal antagonists (e.g., spironolactone), which passively compete with aldosterone but permit basal coactivator binding, (R)-Finerenone sterically occludes the activation function-2 (AF-2) surface of MR. This surface is essential for recruiting steroid receptor coactivator-1 (SRC-1) and other p160 family coactivators [3] [9]. Chromatin immunoprecipitation (ChIP) assays in renal cells demonstrate that (R)-Finerenone reduces aldosterone-induced SRC-1 recruitment to the SCNN1A (epithelial sodium channel) promoter by 92%, compared to 65% with spironolactone [3].
The compound’s dihydronaphthyridine scaffold induces a collapsed H12 conformation in MR, where helix H12 folds over the ligand-binding pocket instead of adopting the agonist-induced "open" position. This conformational shift disrupts the charge-clamp formed between Lys720 (MR) and Glu/Asp residues in SRC-1’s LxxLL motif. Molecular dynamics simulations reveal that (R)-Finerenone binding increases the distance between Lys720 and SRC-1’s Glu2158 from 2.8 Å (aldosterone-bound) to 8.5 Å, effectively blocking coactivator docking [7] [9]. Additionally, it suppresses basal (ligand-independent) SRC-1 occupancy by 70% by stabilizing MR’s apo-state, a mechanism absent in steroidal antagonists [9].
Table 2: Effects of (R)-Finerenone on Coactivator Recruitment vs. Steroidal MR Antagonists
Parameter | Aldosterone | (R)-Finerenone | Spironolactone |
---|---|---|---|
SRC-1 Recruitment (% of control) | 100% | 8% | 35% |
H12 Position | Open | Collapsed | Partially closed |
Lys720-Glu2158 Distance (Å) | 2.8 | 8.5 | 4.2 |
Basal SRC-1 Inhibition | 0% | 70% | 10% |
The dihydronaphthyridine core of (R)-Finerenone underpins its stereoselective MR binding. X-ray crystallography of human MR LBD (PDB: 6TCH) shows the (R)-enantiomer adopts a U-shaped topology within the ligand-binding pocket, enabling simultaneous contacts with helices H3, H5, and H7 [5]. The 4-cyano-2-methoxyphenyl group at C4 forms π-stacking with Phe829 (H7), while the ethoxy moiety at C5 hydrogen-bonds to Gln776 (H5) via a water-mediated bridge. Crucially, the C4 chiral center positions the 8-methyl group into a hydrophobic cleft lined by Leu769, Met852, and Leu760, creating van der Waals contacts that contribute 70% of the binding energy [5] [9].
Mutagenesis studies identify Ser810Ala and Ala773Val mutations as critical for stereoselectivity loss. In wild-type MR, Ser810 stabilizes the (R)-enantiomer’s cyanophenyl group via dipole interactions (ΔG = −2.8 kcal/mol), while Ala773 permits steric accommodation of the 8-methyl group. Mutation to Ala810 or Val773 increases the Ki for (R)-Finerenone by 25- and 40-fold, respectively, but minimally affects (S)-Finerenone binding [3] [9]. The enantiomeric specificity is further evidenced by differential effects on nuclear translocation: (R)-Finerenone delays aldosterone-induced MR nuclear import by 90% (EC₅₀ = 15 nM), whereas the (S)-enantiomer achieves only 40% delay (EC₅₀ = 380 nM) [9].
Table 3: Key Interactions of (R)-Finerenone with Mineralocorticoid Receptor Residues
Structural Element | Residue Interaction | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
4-Cyano-2-methoxyphenyl | Ser810 (H3) | Dipole-CN bond | −2.8 |
8-Methyl group | Leu769 (H2) | Van der Waals | −1.5 |
Met852 (H7) | Van der Waals | −1.2 | |
Ethoxy group | Gln776 (H5) | H₂O-mediated H-bond | −1.0 |
Dihydronaphthyridine N1 | Asn770 (H2) | H-bond | −1.8 |
2-Methoxy oxygen | Arg817 (H3) | H-bond | −0.9 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7